molecular formula C14H20ClNO2 B12676156 Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride CAS No. 39718-75-7

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride

Cat. No.: B12676156
CAS No.: 39718-75-7
M. Wt: 269.77 g/mol
InChI Key: PHVWUROLUDROQP-UHFFFAOYSA-N
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Description

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound is characterized by its molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride typically involves the reaction of 2-methylallylamine with 4-bromophenylpropionate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

39718-75-7

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

methyl 2-[4-(2-methylprop-2-enylamino)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-10(2)9-15-13-7-5-12(6-8-13)11(3)14(16)17-4;/h5-8,11,15H,1,9H2,2-4H3;1H

InChI Key

PHVWUROLUDROQP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)OC.Cl

Origin of Product

United States

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